(E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate
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Overview
Description
Tert-butyl 2-acetyl-3-(dimethylamino)acrylate is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetyl-3-(dimethylamino)acrylate typically involves the reaction of tert-butyl acetoacetate with dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-acetyl-3-(dimethylamino)acrylate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or crystallization to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-acetyl-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 2-acetyl-3-(dimethylamino)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-acetyl-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetoacetate: A precursor in the synthesis of tert-butyl 2-acetyl-3-(dimethylamino)acrylate.
Dimethylaminoethyl methacrylate: A related compound with similar functional groups.
Tert-butyl 2-acetylacrylate: A structurally similar compound with different reactivity.
Uniqueness
Tert-butyl 2-acetyl-3-(dimethylamino)acrylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C11H19NO3/c1-8(13)9(7-12(5)6)10(14)15-11(2,3)4/h7H,1-6H3/b9-7+ |
InChI Key |
KJFFPNCTSYAOCU-VQHVLOKHSA-N |
Isomeric SMILES |
CC(=O)/C(=C\N(C)C)/C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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